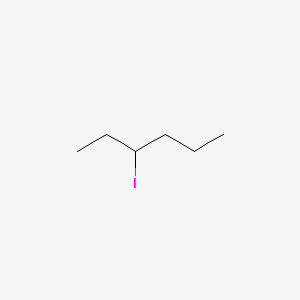

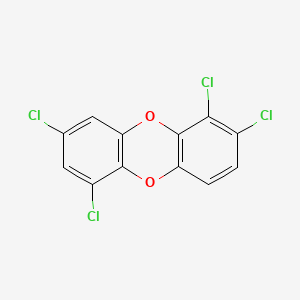

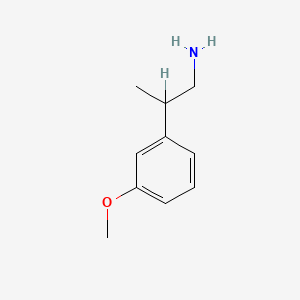

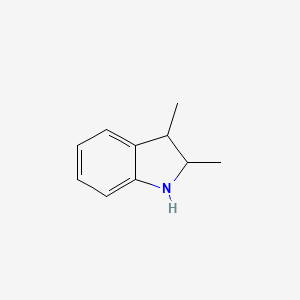

![molecular formula C7H6ClN3 B1593454 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine CAS No. 929000-42-0](/img/structure/B1593454.png)

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine

Vue d'ensemble

Description

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine (8CMTAP) is a heterocyclic compound that belongs to the triazole family. It has been widely studied for its potential applications in various scientific fields, including medicinal chemistry, organic synthesis, and drug design. 8CMTAP is a versatile molecule, displaying a wide range of biochemical and physiological effects.

Applications De Recherche Scientifique

Medicine

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine has shown potential in the field of medicine, particularly as a pharmacophore in drug design. It is a key structural component in the development of novel dual c-Met/VEGFR-2 inhibitors , which are promising for cancer therapy due to their ability to inhibit critical pathways in tumor growth and angiogenesis. Additionally, triazole derivatives, including those with the [1,2,4]triazolo[4,3-a]pyridine core, have been evaluated for their antifungal activity , highlighting their significance in developing new antimicrobial agents.

Agriculture

In agriculture, compounds like 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine can be utilized to create fungicides and pesticides . Their structural framework allows for the synthesis of derivatives with potential antifungal and insecticidal activities, which can be crucial for protecting crops and ensuring food security.

Photochemistry

The triazolopyridine core is also relevant in photochemistry, where its derivatives can be used as fluorescent probes due to their photophysical properties . These compounds can be employed in various applications, including the study of biological systems and the development of new imaging techniques.

Material Science

In material science, the triazolopyridine derivatives are explored for their utility in creating novel polymers and materials with unique properties . These materials can have applications ranging from electronics to coatings, benefiting from the compound’s stability and chemical versatility.

Environmental Science

Environmental science can benefit from the use of triazolopyridine derivatives in the detection and analysis of environmental pollutants . Their chemical properties may allow them to interact with various contaminants, facilitating their identification and quantification.

Analytical Chemistry

8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine serves as a building block in analytical chemistry for the synthesis of complex molecules used in chemical assays and diagnostic tests . Its reactivity and ability to form stable compounds make it valuable for developing precise analytical methods.

Chemical Synthesis

This compound is instrumental in chemical synthesis, where it is used to construct a wide array of heterocyclic compounds . Its presence in the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives, which have shown antiviral and antimicrobial activities, underscores its importance in medicinal chemistry research.

Catalysis

Recent studies have highlighted the role of triazolopyridine derivatives in catalysis, particularly in the synthesis of 1,2,3-triazoles . These catalysts are crucial for developing new eco-compatible synthetic routes, thereby contributing to green chemistry initiatives.

Mécanisme D'action

Target of Action

The primary targets of 8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine are currently unknown . This compound is part of a collection of unique chemicals provided to early discovery researchers

Mode of Action

Related compounds such as alprazolam and diazepam, which contain a 1,2,4-triazole fused to the benzodiazepine core, are known to interact with the gaba_a receptor

Biochemical Pathways

It’s synthesized via a direct oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes . More research is needed to elucidate the affected pathways and their downstream effects.

Result of Action

Some related compounds have shown antifungal and insecticidal activity , but it’s unclear if this compound has similar effects.

Propriétés

IUPAC Name |

8-chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-9-10-7-6(8)3-2-4-11(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHIDEHLMBFMAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1C=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650382 | |

| Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

929000-42-0 | |

| Record name | 8-Chloro-3-methyl[1,2,4]triazolo[4,3-a]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

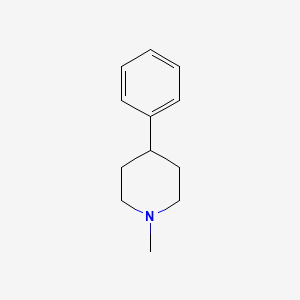

![3-[(Dimethylamino)methyl]phenol](/img/structure/B1593381.png)